molecular formula C8H11N3O B1513236 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1395493-06-7

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No. B1513236
CAS RN: 1395493-06-7
M. Wt: 165.19 g/mol
InChI Key: CWGYUCSVSJDVMH-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a compound that falls under the category of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds . These compounds are known for their use as mTOR kinase and PI3 kinase inhibitors . They are also used in the treatment of mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .


Synthesis Analysis

The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines .


Molecular Structure Analysis

The InChI code for 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, a similar compound, is 1S/C8H11N3O.ClH/c1-12-8-6-2-3-9-4-7(6)10-5-11-8;/h5,9H,2-4H2,1H3;1H . This gives us an idea about the molecular structure of the compound.

properties

CAS RN

1395493-06-7

Product Name

2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H11N3O/c1-12-8-10-4-6-2-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3

InChI Key

CWGYUCSVSJDVMH-UHFFFAOYSA-N

SMILES

COC1=NC=C2CCNCC2=N1

Canonical SMILES

COC1=NC=C2CCNCC2=N1

Origin of Product

United States

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